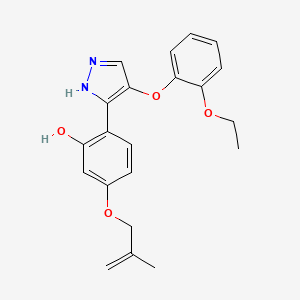

5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

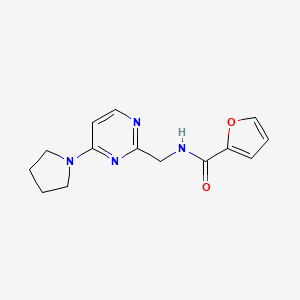

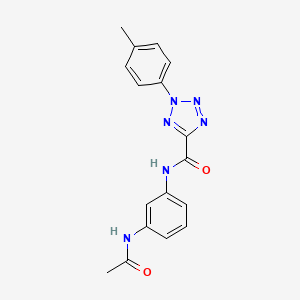

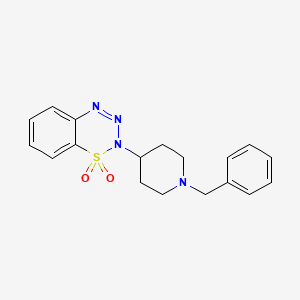

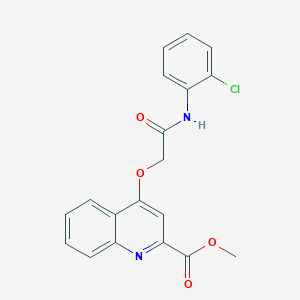

“5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C9H6N4O4S . It is a derivative of benzoic acid, which is modified with a 1H-1,2,4-triazol-5-ylsulfanyl group at the 2-position and a nitro group at the 5-position .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core, with a 1H-1,2,4-triazol-5-ylsulfanyl group attached at the 2-position and a nitro group at the 5-position . The exact geometric parameters would require a detailed computational or experimental study.Scientific Research Applications

1. Heterogeneous Catalysis

5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid is used in the synthesis of copper-based metal-organic frameworks (MOFs), which act as efficient and recyclable heterogeneous catalysts. This application is significant in the field of chemo- and regio-selective enamination of β-ketoesters, demonstrating excellent product yields and selectivity (Zhao et al., 2013).

2. Luminescence Sensing

In the development of luminescent sensors, this compound is utilized. Novel 3D lanthanide metal–organic frameworks based on this compound exhibit selective detection of nitroaromatic compounds and metal ions, such as 4-nitrophenol and Fe3+ ions, in ethanol solution. This application is crucial for environmental monitoring and safety (Wang et al., 2016).

3. Energetic Materials

The synthesis of nitrogen-rich salts and energetic compounds involving this compound is a notable application in the field of high-energy materials. These compounds demonstrate promising properties, such as high density, positive heats of formation, and excellent detonation performances, making them suitable for applications in explosives and propellants (Xu et al., 2018).

4. Metal-Organic Frameworks

This compound is also used in synthesizing Zn(II) metal-organic frameworks, which show high thermal and water stability. These frameworks are particularly effective for the luminescent sensing of xylene isomers, highlighting their potential use in environmental monitoring and chemical analysis (Zhang et al., 2016).

5. Synthesis of Furan Compounds

This compound plays a role in the synthesis of furan compounds. This application is significant in organic chemistry, particularly in the creation of various furan derivatives with potential pharmaceutical applications (Hirao et al., 1971).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4S/c14-8(15)6-3-5(13(16)17)1-2-7(6)18-9-10-4-11-12-9/h1-4H,(H,14,15)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSODAIZBVSEAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)

![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)